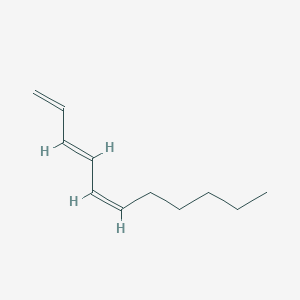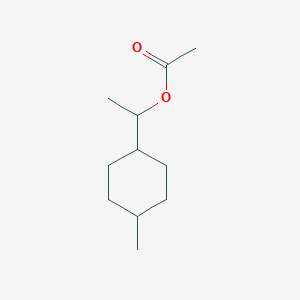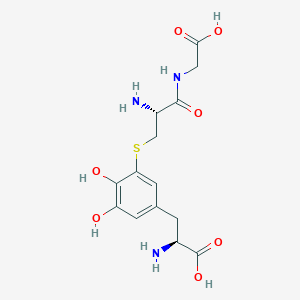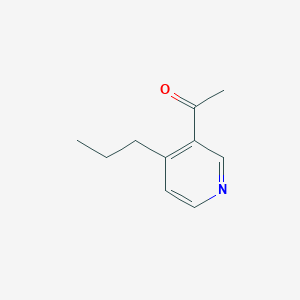
1-(4-Propylpyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Propylpyridin-3-yl)ethanone, also known as PPE, is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish liquid with a molecular weight of 177.25 g/mol and a boiling point of 242 °C. PPE is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) and the modulation of oxidative stress. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may improve cognitive function.
生化学的および生理学的効果
1-(4-Propylpyridin-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects and inhibition of AChE, 1-(4-Propylpyridin-3-yl)ethanone has been shown to have antioxidant and anti-inflammatory properties. It can also modulate the expression of genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
One of the main advantages of 1-(4-Propylpyridin-3-yl)ethanone is its versatility. It can be used in a wide range of scientific research applications, from drug development to environmental monitoring. 1-(4-Propylpyridin-3-yl)ethanone is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers.
However, there are also some limitations to the use of 1-(4-Propylpyridin-3-yl)ethanone in lab experiments. One of the main limitations is its potential toxicity. 1-(4-Propylpyridin-3-yl)ethanone has been shown to be toxic to certain cell types at high concentrations, which may limit its use in some applications. Additionally, 1-(4-Propylpyridin-3-yl)ethanone has a relatively short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are many potential future directions for research on 1-(4-Propylpyridin-3-yl)ethanone. One area of research is in the development of 1-(4-Propylpyridin-3-yl)ethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is in the development of 1-(4-Propylpyridin-3-yl)ethanone-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone and its potential applications in other fields of scientific research.
Conclusion
In conclusion, 1-(4-Propylpyridin-3-yl)ethanone is a versatile chemical compound with a wide range of potential applications in scientific research. Its unique properties and potential applications make it an attractive option for researchers in many different fields. Further research is needed to fully understand the mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone and its potential applications in drug development, environmental monitoring, and other areas of scientific research.
合成法
The synthesis of 1-(4-Propylpyridin-3-yl)ethanone involves the reaction of 3-acetylpyridine with n-propyl Grignard reagent. The resulting product is then purified using column chromatography. The yield of 1-(4-Propylpyridin-3-yl)ethanone is typically around 60-70%, and the purity can be up to 95%.
科学的研究の応用
1-(4-Propylpyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease. 1-(4-Propylpyridin-3-yl)ethanone has been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
1-(4-Propylpyridin-3-yl)ethanone has also been used in the development of fluorescent probes for the detection of metal ions such as copper and iron. These probes have potential applications in environmental monitoring, medical diagnostics, and drug discovery.
特性
CAS番号 |
108134-82-3 |
|---|---|
製品名 |
1-(4-Propylpyridin-3-yl)ethanone |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
1-(4-propylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-4-9-5-6-11-7-10(9)8(2)12/h5-7H,3-4H2,1-2H3 |
InChIキー |
XGDKYGUSYJOLKG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NC=C1)C(=O)C |
正規SMILES |
CCCC1=C(C=NC=C1)C(=O)C |
同義語 |
Ethanone, 1-(4-propyl-3-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





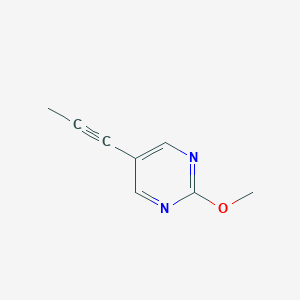
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
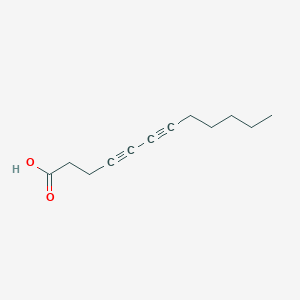

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


